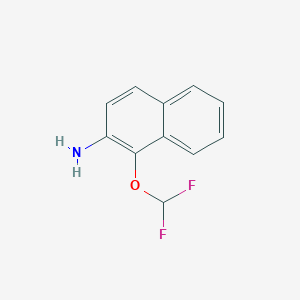
1-Hexanoylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanoylazepan-2-one is a chemical compound with the molecular formula C12H21NO2 It is a derivative of azepan-2-one, featuring a hexanoyl group attached to the nitrogen atom of the azepan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexanoylazepan-2-one can be synthesized through a ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. The process involves the use of BF3.OEt2 as a Lewis acid promoter . This method allows for the preparation of enantiomerically pure lactams, which are important intermediates in the synthesis of nitrogen-containing compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexanoylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hexanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1-Hexanoylazepan-2-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various nitrogen-containing compounds.
Biology: The compound is used in the study of biological processes involving lactams.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Hexanoylazepan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s lactam ring structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Azepan-2-one: A simpler lactam structure without the hexanoyl group.
Caprolactam: Another lactam used in the production of nylon-6.
Piperidone: A six-membered lactam with different chemical properties.
Uniqueness: 1-Hexanoylazepan-2-one is unique due to the presence of the hexanoyl group, which imparts distinct chemical properties and potential applications compared to other lactams. This structural feature allows for specific interactions and reactivity that are not observed in simpler lactams.
Propriétés
Numéro CAS |
7564-43-4 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1-hexanoylazepan-2-one |
InChI |
InChI=1S/C12H21NO2/c1-2-3-5-8-11(14)13-10-7-4-6-9-12(13)15/h2-10H2,1H3 |
Clé InChI |
WDQJPCRZXGKESQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




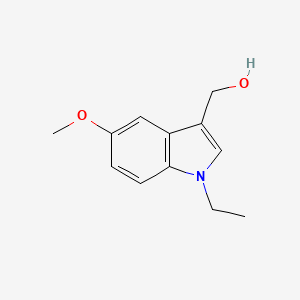

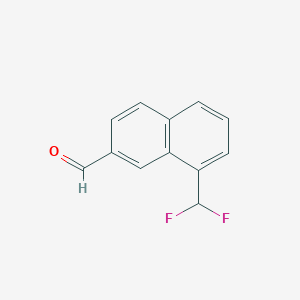
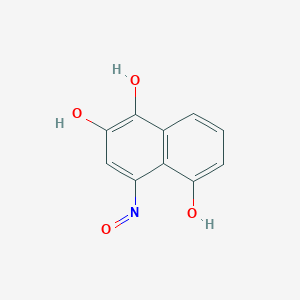
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)

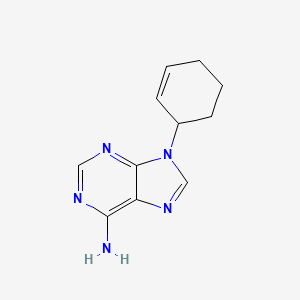

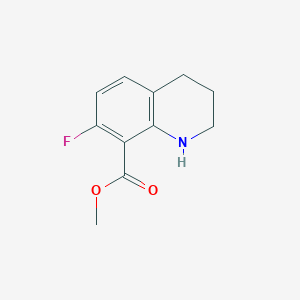
![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)

